MYCi361

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MYCi361,也称为 NUCC-0196361,是一种靶向 MYC 蛋白的小分子抑制剂。MYC 是一种转录因子,参与调节重要的细胞过程,例如增殖、代谢、生物合成和凋亡。 MYC 的过度表达在各种癌症中经常观察到,使其成为癌症治疗的重要靶点 .

科学研究应用

MYCi361 具有广泛的科学研究应用,包括:

化学: 用作化学探针来研究 MYC 功能及其在细胞过程中的作用。

生物学: 研究 MYC 调节的生物学途径及其对细胞增殖和凋亡的影响。

作用机制

MYCi361 通过直接与 MYC 蛋白结合发挥作用,破坏 MYC/MAX 异二聚体化。这种破坏损害了 MYC 驱动的基因表达,并通过增强苏氨酸-58 的磷酸化促进了 MYC 降解。 MYC 的降解导致肿瘤生长抑制和肿瘤免疫微环境的调节 .

类似化合物:

MYCi975: this compound 的一种改进的类似物,具有更好的耐受性和疗效。

10074-G5: 另一种靶向 MYC 蛋白的小分子抑制剂。

10074-A4: 与 10074-G5 类似,它通过与蛋白质的特定区域结合来抑制 MYC。

JKY-2-169: 一种靶向 MYC 的小分子抑制剂。

7594-0035: 另一种与 MYC 蛋白结合的化合物.

This compound 的独特性: this compound 由于其增强 MYC 磷酸化并促进其降解的能力而具有独特性,从而有效抑制肿瘤生长。 它与抗 PD-1 免疫治疗相结合,在增强抗肿瘤疗效方面显示出令人鼓舞的结果 .

生化分析

Biochemical Properties

MYCi361 binds directly to MYC, inhibiting its function and promoting its degradation by enhancing GSK3β–mediated phosphorylation . The Kd of this compound for binding to MYC is 3.2 μM .

Cellular Effects

This compound has been shown to suppress tumor growth in various types of cells . It influences cell function by disrupting MYC/MAX complexes, promoting MYC T58 phosphorylation, and consequently increasing proteasome-mediated MYC degradation . This leads to the impairment of MYC-driven gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct binding to MYC, disrupting MYC/MAX heterodimerization, and enhancing MYC degradation . This results in the impairment of MYC-driven gene expression .

Temporal Effects in Laboratory Settings

This compound has shown evidence of in vivo toxicity, which may include on-target and off-target effects . An improved analog, MYCi975, showed remarkable tolerability .

Dosage Effects in Animal Models

This compound has demonstrated significant anti-tumor efficacy in mice . It has a narrow therapeutic index, indicating that the effects of the product vary with different dosages .

Metabolic Pathways

MYC, the target of this compound, is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis . Therefore, this compound likely impacts these metabolic pathways.

Subcellular Localization

Since this compound targets MYC, a nuclear protein, it is likely that this compound also localizes to the nucleus to exert its effects

准备方法

合成路线和反应条件: MYCi361 的合成涉及多个步骤,包括关键中间体的形成及其随后的反应以形成最终化合物。 确切的合成路线和反应条件是专有的,并在特定研究出版物中详细说明 .

工业生产方法: this compound 的工业生产遵循严格的协议,以确保高纯度和高产率。该化合物通常以粉末形式供应,通过高效液相色谱 (HPLC) 测定其纯度 ≥ 98%。 它在 -20°C 下储存以保持长期稳定性 .

化学反应分析

反应类型: MYCi361 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化以形成氧化衍生物。

还原: 该化合物可以被还原以形成还原衍生物。

取代: this compound 可以进行取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在受控条件下使用卤素和亲核试剂等试剂。

主要产物: 从这些反应中形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能会产生氧化的 this compound 衍生物,而还原可能会产生化合物的还原形式 .

相似化合物的比较

MYCi975: An improved analog of MYCi361 with better tolerability and efficacy.

10074-G5: Another small-molecule inhibitor targeting the MYC protein.

10074-A4: Similar to 10074-G5, it inhibits MYC by binding to a specific region of the protein.

JKY-2-169: A small-molecule inhibitor that targets MYC.

7594-0035: Another compound that binds to the MYC protein.

Uniqueness of this compound: this compound is unique due to its ability to enhance MYC phosphorylation and promote its degradation, leading to effective suppression of tumor growth. Its combination with anti-PD1 immunotherapy has shown promising results in enhancing antitumor efficacy .

属性

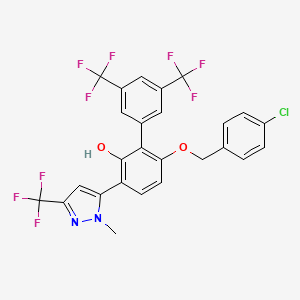

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLCWLSEYDDTCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16ClF9N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of MYCi361 and how does it impact tumor cells?

A1: this compound acts as a small molecule inhibitor of the MYC protein. [] It functions by engaging with MYC inside cells, disrupting the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This disruption leads to the inhibition of MYC-regulated gene expression, ultimately affecting various cellular processes controlled by MYC. Additionally, this compound promotes the phosphorylation of MYC at the threonine-58 residue. [] This phosphorylation event marks the protein for degradation by the proteasome, further decreasing MYC levels within the cell. [] The combined effect of these mechanisms leads to decreased tumor cell proliferation and promotes a form of cell death that is immunogenic, meaning it can trigger an immune response against the tumor. []

Q2: How does this compound treatment influence the tumor microenvironment and the response to anti-PD1 immunotherapy?

A2: Research shows that this compound treatment leads to an increase in tumor-infiltrating lymphocytes, which are immune cells that can recognize and attack cancer cells. [] Additionally, this compound treatment induces the expression of PD-L1 on tumor cells. [] While PD-L1 is often associated with immune evasion, its upregulation in this context, combined with increased immune cell infiltration, suggests that this compound treatment can sensitize tumors to anti-PD1 immunotherapy. [] This sensitization occurs because anti-PD1 therapy works by blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, unleashing the immune system to attack the tumor.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)